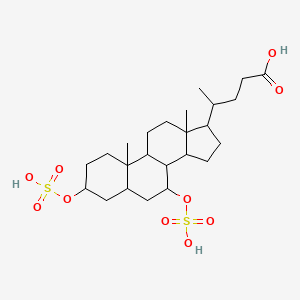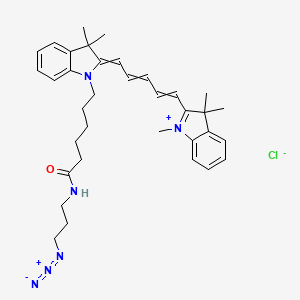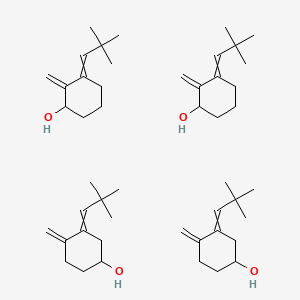
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically binds to free human immunoglobulin E (IgE) in the blood and interstitial fluid, as well as to the membrane-bound form of IgE on the surface of IgE-expressing B lymphocytes . It is primarily used to treat severe persistent allergic forms of asthma, nasal polyps, urticaria (hives), and immunoglobulin E-mediated food allergy .
Preparation Methods
Omalizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells, which then express the antibody. The cells are cultured in bioreactors under controlled conditions to produce the antibody, which is then purified through a series of chromatography steps .
Chemical Reactions Analysis
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific antigens. The major product of its interaction is the formation of an immune complex with IgE, which prevents IgE from binding to its receptors on immune cells .
Scientific Research Applications
Omalizumab has a wide range of applications in scientific research, particularly in the fields of immunology and allergy. It is used to study the role of IgE in allergic reactions and to develop treatments for allergic diseases. In clinical settings, omalizumab is used to treat patients with severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . It has also been investigated for its potential to treat other conditions such as food allergies and atopic dermatitis .
Mechanism of Action
Omalizumab works by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor Fc-epsilon-RI on the surface of mast cells and basophils . By preventing IgE from binding to its receptors, omalizumab reduces the levels of free IgE in the blood and decreases the expression of Fc-epsilon-RI on immune cells . This leads to a reduction in the release of inflammatory mediators and a decrease in allergic symptoms .
Comparison with Similar Compounds
Omalizumab is unique in its specific targeting of IgE. Similar compounds include ligelizumab, another anti-IgE monoclonal antibody that has shown superior inhibition of IgE binding to Fc-epsilon-RI and basophil activation compared to omalizumab . Other similar compounds include mepolizumab and reslizumab, which target interleukin-5 (IL-5) rather than IgE and are used to treat eosinophilic asthma .
Properties
CAS No. |
9012-00-4 |
|---|---|
Molecular Formula |
C48H80O4 |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChI Key |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)
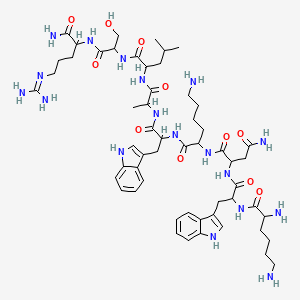

![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
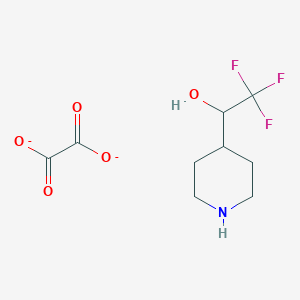

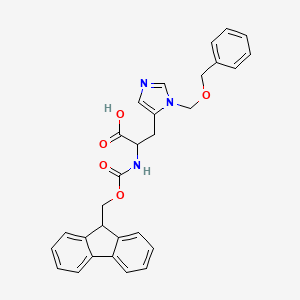
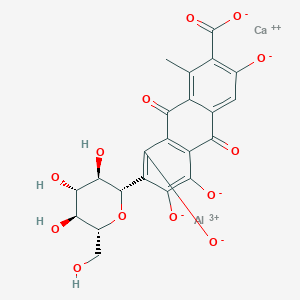
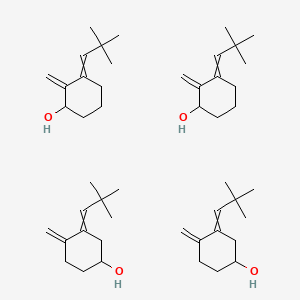
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
